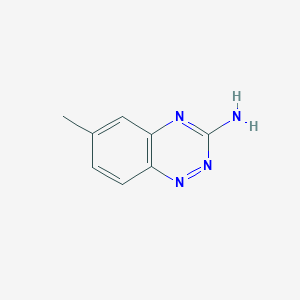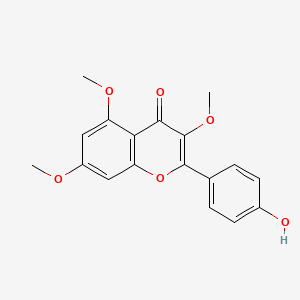
3-Ethyl-3-methylheptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-methylheptan-2-one is an organic compound with the molecular formula C10H20O It is a branched ketone, characterized by the presence of an ethyl and a methyl group attached to the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methylheptan-2-one can be achieved through several methods. One common approach involves the alkylation of 3-methylheptan-2-one with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 3-ethyl-3-methylhept-2-en-1-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired ketone.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3-methylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones or alcohols.
Applications De Recherche Scientifique
3-Ethyl-3-methylheptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-methylheptan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various adducts, depending on the nucleophile involved. The compound’s effects are mediated through these chemical interactions, which can influence biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-2-methylheptane: A similar branched alkane with a different position of the methyl group.
3-Methyl-3-penten-2-one: An unsaturated ketone with a similar structure but containing a double bond.
3-Heptanone: A straight-chain ketone with a similar carbon backbone but lacking the branching.
Uniqueness
3-Ethyl-3-methylheptan-2-one is unique due to its specific branching pattern and the presence of both ethyl and methyl groups on the heptane chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry.
Propriétés
Numéro CAS |
58766-08-8 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
3-ethyl-3-methylheptan-2-one |
InChI |
InChI=1S/C10H20O/c1-5-7-8-10(4,6-2)9(3)11/h5-8H2,1-4H3 |
Clé InChI |
MHHKIXQFQTYASZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


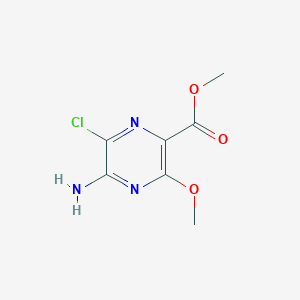
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)

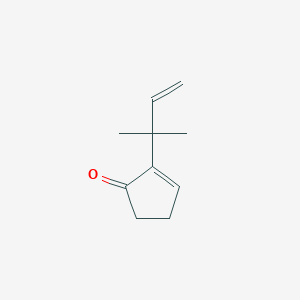
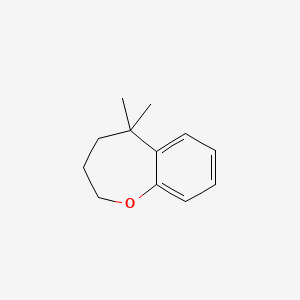
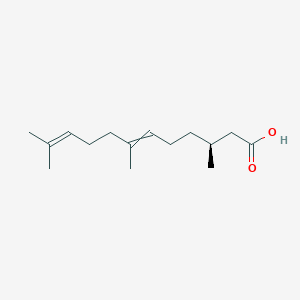

![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)

![[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14614258.png)
